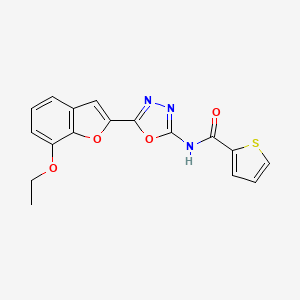
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as EBOB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBOB is a heterocyclic compound that belongs to the class of benzofuran derivatives. It has a molecular formula of C19H15N3O3S and a molecular weight of 377.41 g/mol.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds with benzofuran, oxadiazole, and thiophene moieties focuses on their synthesis and characterization, which is a critical step before any application can be considered. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents represents a significant area of study. These compounds are synthesized through various chemical reactions and characterized using techniques such as IR, NMR, and MS, indicating a broad interest in exploring their chemical properties and potential therapeutic uses (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Another area of interest is the investigation of these compounds' biological activities, particularly their antimicrobial and anticancer properties. For instance, the synthesis and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity reflect the ongoing research into developing new antimicrobial agents. These studies often involve the design, synthesis, characterization, and evaluation of the biological activities of these compounds, providing insights into their potential as therapeutic agents (Sanjeeva et al., 2021).
Furthermore, compounds containing oxadiazole and thiophene units have been evaluated for their anticancer activities. This research involves synthesizing such compounds and testing them against various cancer cell lines to assess their efficacy in inhibiting cancer cell growth. The results from these studies could lead to the development of new anticancer drugs (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
The benzofuran core structure is known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these targets, potentially inhibiting or enhancing their activity.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Result of Action
Given the known biological activities of benzofuran compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include the inhibition of tumor growth, the killing or inhibition of bacteria, the reduction of oxidative stress, and the inhibition of viral replication.
Propriétés
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCUFRIDLSMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747652.png)
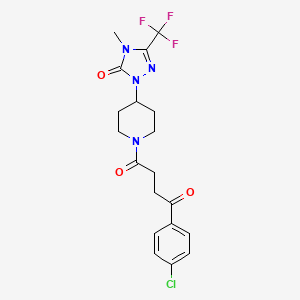
![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)
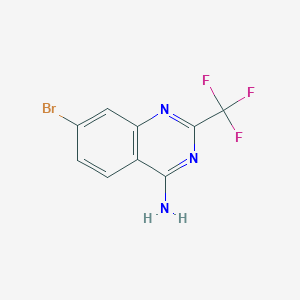
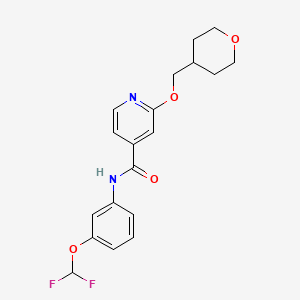
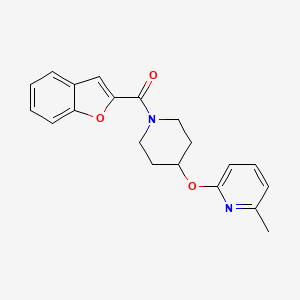
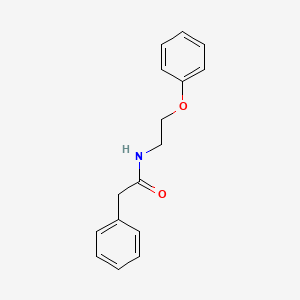
![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)
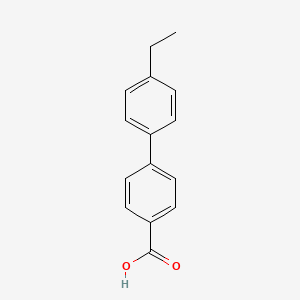
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)